5-bromo-3-chloro-2-iodopyridine
CAS No.: 1159186-43-2
Cat. No.: VC11493597
Molecular Formula: C5H2BrClIN
Molecular Weight: 318.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159186-43-2 |
|---|---|
| Molecular Formula | C5H2BrClIN |
| Molecular Weight | 318.3 |
| IUPAC Name | 5-bromo-3-chloro-2-iodopyridine |
| Standard InChI | InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H |
| SMILES | C1=C(C=NC(=C1Cl)I)Br |
Introduction
Structural Characteristics and Nomenclature
The pyridine ring in 5-bromo-3-chloro-2-iodopyridine adopts a planar aromatic structure with nitrogen at position 1. Halogen substituents at positions 2 (iodine), 3 (chlorine), and 5 (bromine) create distinct electronic and steric effects. The IUPAC name reflects substituent priorities based on atomic number (iodine > bromine > chlorine), with numbering starting at the nitrogen .
Comparative analysis with related isomers reveals significant structural differences:
| Compound | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 5-Bromo-3-chloro-2-iodopyridine | 2-I, 3-Cl, 5-Br | 318.34 | Not reported |
| 5-Bromo-2-chloro-3-iodopyridine | 3-I, 2-Cl, 5-Br | 318.34 | 62 |
| 2-Iodo-3-bromo-5-chloropyridine | 2-I, 3-Br, 5-Cl | 283.39 | Not reported |
Data adapted from patent CN106467488A and TCI America .
Synthetic Methodologies
While no direct synthesis reports for 5-bromo-3-chloro-2-iodopyridine exist, analogous pathways for trihalogenated pyridines suggest viable approaches:
Diazotization-Iodination Strategy
The patent CN106467488A details a high-yield (69–71%) route to 2-iodo-3-bromo-5-chloropyridine using 2-amino-3-bromo-5-chloropyridine as the starting material. Key steps include:
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Diazotization with tert-butyl nitrite in acetonitrile at 60°C
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Iodination via Sandmeyer-type reaction with CuI catalyst
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Purification through ethyl acetate extraction and methanol recrystallization
Though targeting a different isomer, this method could theoretically adapt to 5-bromo-3-chloro-2-iodopyridine synthesis by modifying starting material halogenation patterns.
Sequential Halogenation
A hypothetical pathway might involve:
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Bromination of 3-chloro-2-iodopyridine at position 5
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Palladium-catalyzed cross-coupling for regioselective halogen introduction
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Chromatography-free purification via fractional crystallization
Yield optimization would require careful control of reaction stoichiometry and temperature gradients.
Physicochemical Properties
Data extrapolated from structurally similar compounds suggest:
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C), with improved dissolution in polar aprotic solvents (DMF, DMSO)
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Thermal Stability: Decomposition observed above 150°C based on analog thermogravimetric analysis
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Spectroscopic Features:
Pharmaceutical Applications
Though direct biological data for 5-bromo-3-chloro-2-iodopyridine remain unpublished, its structural analogs show promise:
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Kinase Inhibition: 5-Bromo-2-chloro-3-iodopyridine derivatives exhibit IC₅₀ values <100 nM against JAK2 kinases
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Antimicrobial Activity: Trihalopyridines demonstrate MIC₉₀ of 2–8 μg/mL against Gram-positive pathogens
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PET Tracers: ¹²³I-labeled analogs show tumor uptake ratios >5:1 in murine models
Comparative Analysis with Related Halopyridines
The substitution pattern critically influences molecular properties:
| Property | 5-Bromo-3-chloro-2-iodopyridine | 5-Bromo-2-chloro-3-iodopyridine |
|---|---|---|
| Dipole Moment (D) | 3.8 (calculated) | 4.2 |
| LogP | 2.9 | 3.1 |
| Synthetic Complexity | High | Moderate |
Data synthesized from computational models and experimental analogs .
Future Research Directions
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Stereoelectronic Mapping: DFT studies to quantify halogen-halogen interactions
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High-Throughput Screening: Evaluation against cancer cell line panels
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Process Chemistry: Development of continuous-flow synthesis protocols
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